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Compound of Interest

Compound Name: Lente

Cat. No.: B1263539

An In-depth Technical Guide on the Chemical Composition of Lente Insulin Zinc Suspension

Introduction

Lente insulin, a formulation developed in the 1950s, represents a significant advancement in
diabetes management by providing an intermediate duration of action.[1] Unlike earlier insulins
that required protein modifiers like protamine to prolong their effect, Lente insulins achieve this
through the controlled precipitation of insulin with zinc ions in an acetate buffer.[2][3] This guide
provides a detailed examination of the chemical composition, formulation principles, and
analytical methodologies for Lente insulin zinc suspension, tailored for researchers and drug
development professionals.

Lente insulin is a sterile, agueous suspension comprising two distinct physical forms of insulin-
zinc complexes: a rapidly acting amorphous form (Semilente) and a long-acting crystalline form
(Ultralente).[4][5] The combination of these two forms in a specific ratio provides a biphasic
release profile, with an onset of action of approximately 1 to 3 hours, a peak effect between 7
and 15 hours, and a duration of up to 24 hours.[1][6]

Core Chemical Composition

The defining characteristic of Lente insulin is its composition as a mixture of amorphous and
crystalline insulin-zinc precipitates suspended in an acetate buffer.[3] This formulation avoids
the use of modifying proteins like protamine, which were known to have potential antigenicity.

[2]
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Insulin Component

e Source: Historically, Lente insulin was derived from purified porcine and/or bovine sources.
[1][7] Bovine insulin is known to be more immunogenic than porcine insulin.[3] With
advancements in biotechnology, recombinant human insulin became the standard, produced
using organisms like E. coli or yeast.[7][8]

o Physical Forms: The duration of action is controlled by the physical state of the insulin-zinc
precipitate.[5]

o Amorphous (Semilente): This is a prompt-acting insulin zinc suspension with a smaller
particle size (around 2 um).[2] It is formed at relatively low zinc concentrations and
provides a rapid onset of action.[2]

o Crystalline (Ultralente): This is an extended-action insulin zinc suspension with a larger
microcrystalline structure (10 to 40 um particles).[2] It is formed at higher zinc
concentrations, resulting in a slower onset and a longer duration of action.[2]

Zinc

Zinc is a critical component, essential for both the stabilization of the insulin hexamer and the
formation of the suspension's distinct physical forms.[9][10] In the presence of zinc ions at a
neutral pH, insulin's solubility is significantly reduced, leading to its precipitation.[5][10] The
concentration of zinc dictates whether the precipitate is amorphous or crystalline.[2]

Buffer System

Lente insulins are prepared in an acetate buffer to maintain a neutral pH (typically 7.2-7.5).[2]
[3] This is a key differentiator from NPH (Neutral Protamine Hagedorn) and PZI (Protamine
Zinc Insulin) preparations, which utilize a phosphate buffer.[2] Mixing Lente insulins with
phosphate-buffered insulins is contraindicated, as the phosphate ions will alter the solubility of
the zinc-insulin crystals, unpredictably affecting the onset and duration of action.[2]

Quantitative Composition and Formulation

The intermediate-acting profile of Lente insulin is achieved by mixing the amorphous and
crystalline forms in a standardized ratio.
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o Standard Ratio: Commercial Lente insulin preparations consist of a 70:30 mixture of

Ultralente (crystalline) and Semilente (amorphous) insulins.[4][7][11]

The table below summarizes the key quantitative data for Lente insulin zinc suspension.

Component

Specification

Function | Remarks

Total Insulin

40 or 100 USP Insulin
Units/mL

Active pharmaceutical

ingredient.

Amorphous Insulin

30% of total insulin

Provides rapid onset of action.

Crystalline Insulin

70% of total insulin

Provides prolonged duration of

action.

0.12-0.25 mg per 100 units of

Crucial for precipitation and

Zinc (Zn2+) ) ) )
insulin crystal formation.[2]
Maintains neutral pH (7.2-7.5).
Buffer Acetate Buffer
[2]
Ensures stability and
pH 7.2-7.5 insolubility of the suspension.

[2]

Visualization of Composition and Workflow
Diagram: Logical Composition of Lente Insulin

The following diagram illustrates the relationship between the core components and the final

formulation.
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Caption: Formulation pathway of Lente insulin zinc suspension.

Diagram: Experimental Analysis Workflow

This diagram outlines a typical workflow for the chemical analysis of Lente insulin.
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Caption: Analytical workflow for Lente insulin characterization.
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Experimental Protocols

The following sections detail the methodologies for quantifying the key components of Lente
insulin zinc suspension, based on established pharmacopeial methods.

Assay for Insulin Potency (HPLC)

This method determines the concentration of active insulin.

e Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to
separate insulin from desamido insulin and other related impurities. The potency is
calculated based on the sum of the insulin and desamido insulin peak areas compared to a
reference standard.

o Sample Preparation: An accurately measured volume of the Lente insulin suspension is
acidified (e.g., with hydrochloric acid) to completely dissolve the insulin-zinc precipitates,
creating a clear solution for injection.[11]

o Chromatographic System:
o Column: C18 stationary phase.

o Mobile Phase: A gradient mixture of an aqueous buffer (e.g., anhydrous sodium sulfate
and phosphoric acid in water, pH adjusted to 2.3) and an organic solvent like acetonitrile.
[11]

o Detection: UV absorbance at 214 nm.

e Procedure:

[¢]

Equilibrate the HPLC system with the mobile phase.

o

Prepare a standard solution using USP Insulin Reference Standard at a known
concentration.

[¢]

Inject the standard solution and the prepared sample solution into the chromatograph.

[e]

Record the chromatograms and measure the peak areas for insulin and desamido insulin.
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o Calculate the insulin concentration in the sample by comparing the sum of its peak areas
to the corresponding peak areas from the standard solution.

Determination of Zinc Content

This protocol quantifies the total zinc in the suspension.

e Principle: Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma
Mass Spectrometry (ICP-MS) measures the concentration of zinc atoms. FAAS measures
the absorption of light by ground-state zinc atoms in a flame, while ICP-MS measures the
mass-to-charge ratio of zinc ions in a plasma. ICP-MS is often preferred for its higher
sensitivity.[12]

o Sample Preparation: The insulin suspension is typically diluted with an acidic solution (e.g.,
dilute hydrochloric or nitric acid) to ensure all zinc is dissolved and to match the matrix of the
standard solutions.[9][12]

¢ Instrumentation:

o FAAS: A spectrophotometer equipped with a zinc hollow-cathode lamp and an air-
acetylene flame.

o ICP-MS: An ICP-MS spectrometer, with signal intensity registered for a zinc isotope (e.g.,
667n).[12]

e Procedure:

[¢]

Prepare a series of zinc standard solutions of known concentrations.

Generate a calibration curve by measuring the absorbance (FAAS) or signal intensity
(ICP-MS) of the standard solutions.

[¢]

o

Aspirate the prepared sample solution into the instrument and record its measurement.

[e]

Determine the zinc concentration in the sample by interpolating its reading from the
calibration curve.
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Determination of Crystalline to Amorphous Insulin Ratio

This method, outlined in the USP monograph for Insulin Zinc Suspension, separates the two
forms based on differential solubility.[11]

e Principle: The amorphous insulin component is selectively dissolved in a buffered acetone
solution, leaving the crystalline insulin as a solid residue. The amount of insulin in the
crystalline residue is then quantified.

e Procedure:

[¢]

Centrifuge a known volume of the Lente insulin suspension to pellet the solid phase.
Discard the supernatant.

o Resuspend the pellet in water and add buffered acetone TS. This solvent dissolves the

amorphous component.[11]
o Stir vigorously and centrifuge the mixture promptly.

o Discard the supernatant containing the dissolved amorphous insulin. Repeat this washing

step.

o Dissolve the remaining crystalline residue in a known volume of dilute hydrochloric acid.
[11]

o Determine the insulin concentration in this final solution using the HPLC method described
in section 5.1.

o The result is expressed as the percentage of crystalline insulin relative to the total insulin
content of the original sample. The acceptance criteria are typically between 63% and
77%, consistent with the target 70% formulation.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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